3-(3-azidopropoxy)propan-1-amine hydrochloride
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Overview
Description
3-(3-azidopropoxy)propan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN3O It is a derivative of 3-azidopropylamine and is characterized by the presence of an azide group (-N3) and an amine group (-NH2) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azidopropoxy)propan-1-amine hydrochloride typically involves the following steps:
Preparation of 3-azidopropylamine: This can be achieved by reacting 3-chloropropylamine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Alkylation Reaction: The 3-azidopropylamine is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to form 3-(3-azidopropoxy)propan-1-amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-azidopropoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(3-aminopropoxy)propan-1-amine.
Oxidation: Corresponding imines or nitriles.
Scientific Research Applications
3-(3-azidopropoxy)propan-1-amine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the study of biological processes.
Material Science: Employed in the functionalization of polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 3-(3-azidopropoxy)propan-1-amine hydrochloride is largely dependent on its functional groups:
Azide Group: The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Amine Group: The amine group can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
3-azidopropylamine: Similar structure but lacks the propoxy group.
3-azido-1-propanol: Contains an azide group and a hydroxyl group instead of an amine.
3-azido-1-propanamine: Similar structure but without the propoxy group.
Uniqueness
3-(3-azidopropoxy)propan-1-amine hydrochloride is unique due to the presence of both an azide and an amine group, along with a propoxy linker. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
2758003-89-1 |
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Molecular Formula |
C6H15ClN4O |
Molecular Weight |
194.7 |
Purity |
85 |
Origin of Product |
United States |
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